Bacilysin

Content Navigation

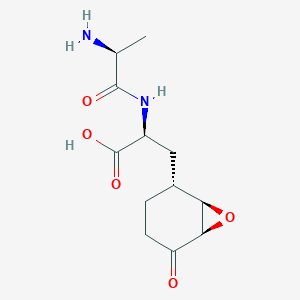

Bacilysin (CAS 29393-20-2) is a Trojan horse dipeptide antibiotic prodrug, essential for peptidoglycan/chitin biosynthesis studies. It resolves poor uptake of L-anticapsin by utilizing dipeptide permeases.

- Intracellular release of L-anticapsin irreversibly inhibits GlmS, enabling precise cell-wall targeting without non-specific lysis from crude extracts.

- Ideal probe for Dpp/Tpp permease kinetics and resistance; quantitative benchmark for Trojan horse design.

- Supplied at >98% purity to eliminate lipopeptide contaminants, ensuring reproducible MIC data.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Bacilysin (CAS 29393-20-2) is a naturally occurring, water-soluble dipeptide antibiotic (L-alanyl-L-anticapsin) with a molecular weight of 270.28 g/mol, produced primarily by Bacillus subtilis [1]. It functions as a highly specific 'Trojan horse' prodrug. Its primary procurement value lies in its unique mechanism of action: it is actively transported into microbial cells via di- and oligopeptide permeases, where intracellular peptidases cleave the L-alanine residue to release the active warhead, L-anticapsin [2]. This warhead irreversibly inhibits glucosamine-6-phosphate synthase (GlmS), a critical enzyme in peptidoglycan and chitin biosynthesis [1]. For commercial and research procurement, analytical-grade bacilysin (>98% purity) is prioritized over crude microbial extracts to ensure targeted GlmS inhibition without the confounding membrane-disrupting effects of co-produced lipopeptides.

Research Fit

References

- [1] Kenig M., Vandamme E., Abraham E. P. (1976). The mode of action of bacilysin and anticapsin and biochemical properties of bacilysin-resistant mutants. Journal of General Microbiology, 94(1), 46-54.

- [2] Özcengiz G., Ögülür I. (2015). Biology, genetics, and regulation of bacilysin biosynthesis and its significance more than an antibiotic. New and Future Developments in Microbial Biotechnology and Bioengineering, 1-30.

Substituting bacilysin with its isolated active moiety, L-anticapsin, or generic cell-wall inhibitors fundamentally compromises experimental integrity and efficacy [1]. L-anticapsin lacks the N-terminal L-alanine necessary for recognition by bacterial dipeptide permeases (such as Dpp and Tpp). Consequently, the isolated warhead exhibits extremely poor cellular uptake and fails to achieve meaningful minimum inhibitory concentrations (MIC) in whole-cell assays [2]. Furthermore, substituting purified bacilysin with crude Bacillus fermentation extracts introduces lipopeptides like surfactin and iturin, which cause non-specific membrane lysis and obscure the precise GlmS-dependent pathway data [3]. Procurement of the intact, high-purity dipeptide is therefore mandatory for accurate intracellular delivery and specific cell-wall biosynthesis inhibition.

Substitution Risk

References

- [1] Kenig M., Vandamme E., Abraham E. P. (1976). The mode of action of bacilysin and anticapsin and biochemical properties of bacilysin-resistant mutants. Journal of General Microbiology, 94(1), 46-54.

- [2] Mahapatra, A., et al. (2019). Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics. ACS Infectious Diseases, 5(6), 803-817.

- [3] Steinborn G., et al. (2005). Bac genes for recombinant bacilysin and anticapsin production in Bacillus host strains. Archives of Microbiology, 183(2), 71-79.

Permease-Mediated Cellular Uptake: Bacilysin vs. Isolated L-Anticapsin

Bacilysin's 'Trojan horse' design provides a massive quantitative advantage in cellular penetration compared to the isolated active warhead [1]. In minimal media assays against Escherichia coli, intact bacilysin achieves an exceptional Minimum Inhibitory Concentration (MIC) of 10^-3 µg/mL. In stark contrast, isolated L-anticapsin is characterized as a very poor antibacterial agent because it cannot efficiently cross the bacterial membrane without the L-alanine transport tag [2].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli in minimal media |

| Target Compound Data | Bacilysin: ~0.001 µg/mL (10^-3 µg/mL) |

| Comparator Or Baseline | Isolated L-anticapsin: Clinically ineffective / poor antibacterial activity |

| Quantified Difference | Orders of magnitude higher potency for the dipeptide prodrug in whole-cell assays |

| Conditions | E. coli cultured in minimal media relying on active dipeptide transport (Dpp/Tpp) |

Buyers must procure the intact dipeptide (bacilysin) rather than the active warhead (anticapsin) to ensure functional intracellular delivery in live-cell assays.

vs anticapsin poor activity

Gram-Negative Efficacy: Bacilysin vs. Alternative GlmS Inhibitors (Nva-FMDP)

While other dipeptide GlmS inhibitors exist, their efficacy profiles differ significantly across bacterial classes. For example, the synthetic dipeptide Nva-FMDP is highly effective against Gram-positive bacteria but demonstrates weak activity against E. coli, requiring an MIC of ≥ 100 µg/mL [1]. Bacilysin, utilizing the same permease uptake systems, maintains potent broad-spectrum activity, achieving MICs as low as 1-10 µg/mL against various Gram-negative strains in standard media, and down to 0.001 µg/mL in minimal media [2].

| Evidence Dimension | MIC against E. coli |

| Target Compound Data | Bacilysin: Highly active (10^-3 µg/mL in minimal media; 1-10 µg/mL in standard assays) |

| Comparator Or Baseline | Nva-FMDP: ≥ 100 µg/mL |

| Quantified Difference | Bacilysin exhibits >10-fold to >10,000-fold greater potency against E. coli depending on media conditions |

| Conditions | Standard MIC broth microdilution and minimal media assays for Enterobacteriaceae |

For researchers targeting Gram-negative cell wall synthesis, bacilysin is a vastly superior procurement choice compared to Nva-FMDP.

Anticapsin: irreversible inactivation

Pathway Specificity: High-Purity Bacilysin vs. Crude Bacillus Extracts

Crude Bacillus fermentation extracts are often used as cheap biocontrol agents, but they are unsuitable for precise mechanistic research[1]. Crude extracts contain high concentrations of lipopeptides (such as surfactin and iturin) which cause >60% non-specific membrane disruption and adhesion reduction. Procuring analytical-grade bacilysin (>98% purity) eliminates these confounding cytolytic effects, ensuring that observed cell death is exclusively driven by the irreversible covalent binding of anticapsin to the Cys1 residue of GlmS [2].

| Evidence Dimension | Mechanism of cellular disruption |

| Target Compound Data | Purified Bacilysin (>98%): Specific GlmS inhibition without immediate membrane lysis |

| Comparator Or Baseline | Crude Bacillus extracts: >60% non-specific membrane disruption due to lipopeptides |

| Quantified Difference | Elimination of off-target lipopeptide cytolysis in purified samples |

| Conditions | In vitro mechanistic assays evaluating cell wall biosynthesis vs. membrane integrity |

Analytical-grade bacilysin is essential for target-based drug discovery where off-target membrane lysis from crude extracts would generate false positives.

Fengymycin: filamentous fungi only

Chlorotetaine MIC: 1.8–7.8 µg/mL

Absent in B. licheniformis

GlmS-Targeted Antimicrobial Drug Discovery

Because of its highly specific mechanism of action and reliance on peptide permeases, bacilysin is the premier positive control for designing new 'Trojan horse' antibiotics. It allows researchers to validate delivery vectors that exploit active transport systems to bypass outer membrane resistance in Gram-negative bacteria [1].

Fungal Chitin Biosynthesis Inhibition Assays

In agricultural and medical mycology, purified bacilysin is utilized to selectively block glucosamine-6-phosphate synthase. This disrupts chitin formation in pathogens like Candida albicans without relying on broad-spectrum toxins, making it an ideal benchmark compound for developing narrow-spectrum antifungal agents [2].

Microbial Permease Transport Studies

Bacilysin is a highly effective probe for studying the kinetics, regulation, and mutation rates of dipeptide permeases (Dpp/Tpp) in enteric bacteria. Since microbial resistance to bacilysin directly correlates with permease downregulation or mutation, it serves as a quantifiable marker for transport system functionality [3].

Application Fit Matrix

References

- [1] Mahapatra, A., et al. (2019). Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics. ACS Infectious Diseases, 5(6), 803-817.

- [2] Wu L., et al. (2020). Antimicrobial Activities of Lipopeptides and Polyketides of Bacillus velezensis for Agricultural Applications. Molecules, 25(21), 5143.

- [3] Kenig M., Vandamme E., Abraham E. P. (1976). The mode of action of bacilysin and anticapsin and biochemical properties of bacilysin-resistant mutants. Journal of General Microbiology, 94(1), 46-54.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Wu J, Xu G, Jin Y, Sun C, Zhou L, Lin G, Xu R, Wei L, Fei H, Wang D, Chen J, Lv Z, Liu K. Isolation and characterization of Bacillus sp. GFP-2, a novel Bacillus strain with antimicrobial activities, from Whitespotted bamboo shark intestine. AMB Express. 2018 May 22;8(1):84. doi: 10.1186/s13568-018-0614-3. PubMed PMID: 29785529; PubMed Central PMCID: PMC5962526.

3: Wang T, Liu XH, Wu MB, Ge S. Molecular insights into the antifungal mechanism of bacilysin. J Mol Model. 2018 Apr 26;24(5):118. doi: 10.1007/s00894-018-3645-4. PubMed PMID: 29700621.

4: Sagredo-Beltrán J, De La Cruz-Rodríguez Y, Alvarado-Rodríguez M, Vega-Arreguín J, Rodríguez-Guerra R, Alvarado-Gutiérrez A, Fraire-Velázquez S. Genome Sequence of Bacillus halotolerans Strain MS50-18A with Antifungal Activity against Phytopathogens, Isolated from Saline Soil in San Luís Potosí, Mexico. Genome Announc. 2018 Mar 8;6(10). pii: e00135-18. doi: 10.1128/genomeA.00135-18. PubMed PMID: 29519837; PubMed Central PMCID: PMC5843726.

5: Caulier S, Gillis A, Colau G, Licciardi F, Liépin M, Desoignies N, Modrie P, Legrève A, Mahillon J, Bragard C. Versatile Antagonistic Activities of Soil-Borne Bacillus spp. and Pseudomonas spp. against Phytophthora infestans and Other Potato Pathogens. Front Microbiol. 2018 Feb 13;9:143. doi: 10.3389/fmicb.2018.00143. eCollection 2018. PubMed PMID: 29487574; PubMed Central PMCID: PMC5816801.

6: Chen L, Gu W, Xu HY, Yang GL, Shan XF, Chen G, Wang CF, Qian AD. Complete genome sequence of Bacillus velezensis 157 isolated from Eucommia ulmoides with pathogenic bacteria inhibiting and lignocellulolytic enzymes production by SSF. 3 Biotech. 2018 Feb;8(2):114. doi: 10.1007/s13205-018-1125-2. Epub 2018 Feb 6. PubMed PMID: 29430375; PubMed Central PMCID: PMC5801104.

7: Wu G, Liu Y, Xu Y, Zhang G, Shen Q, Zhang R. Exploring Elicitors of the Beneficial Rhizobacterium Bacillus amyloliquefaciens SQR9 to Induce Plant Systemic Resistance and Their Interactions With Plant Signaling Pathways. Mol Plant Microbe Interact. 2018 May;31(5):560-567. doi: 10.1094/MPMI-11-17-0273-R. Epub 2018 Mar 23. PubMed PMID: 29309236.

8: Liu K, Newman M, McInroy JA, Hu CH, Kloepper JW. Selection and Assessment of Plant Growth-Promoting Rhizobacteria for Biological Control of Multiple Plant Diseases. Phytopathology. 2017 Aug;107(8):928-936. doi: 10.1094/PHYTO-02-17-0051-R. Epub 2017 Jun 13. PubMed PMID: 28440700.

9: Vinodkumar S, Nakkeeran S, Renukadevi P, Malathi VG. Biocontrol Potentials of Antimicrobial Peptide Producing Bacillus Species: Multifaceted Antagonists for the Management of Stem Rot of Carnation Caused by Sclerotinia sclerotiorum. Front Microbiol. 2017 Mar 24;8:446. doi: 10.3389/fmicb.2017.00446. eCollection 2017. PubMed PMID: 28392780; PubMed Central PMCID: PMC5364326.

10: Liu G, Kong Y, Fan Y, Geng C, Peng D, Sun M. Whole-genome sequencing of Bacillus velezensis LS69, a strain with a broad inhibitory spectrum against pathogenic bacteria. J Biotechnol. 2017 May 10;249:20-24. doi: 10.1016/j.jbiotec.2017.03.018. Epub 2017 Mar 18. PubMed PMID: 28323017.

11: Perinbam K, Balaram H, Guru Row TN, Gopal B. Probing the influence of non-covalent contact networks identified by charge density analysis on the oxidoreductase BacC. Protein Eng Des Sel. 2017 Mar 1;30(3):265-272. doi: 10.1093/protein/gzx006. PubMed PMID: 28158843.

12: Khan MA, Göpel Y, Milewski S, Görke B. Two Small RNAs Conserved in Enterobacteriaceae Provide Intrinsic Resistance to Antibiotics Targeting the Cell Wall Biosynthesis Enzyme Glucosamine-6-Phosphate Synthase. Front Microbiol. 2016 Jun 15;7:908. doi: 10.3389/fmicb.2016.00908. eCollection 2016. PubMed PMID: 27379045; PubMed Central PMCID: PMC4908143.

13: Liu H, Yin S, An L, Zhang G, Cheng H, Xi Y, Cui G, Zhang F, Zhang L. Complete genome sequence of Bacillus subtilis BSD-2, a microbial germicide isolated from cultivated cotton. J Biotechnol. 2016 Jul 20;230:26-7. doi: 10.1016/j.jbiotec.2016.05.019. Epub 2016 May 13. PubMed PMID: 27184432.

14: Sajitha KL, Dev SA, Maria Florence EJ. Identification and Characterization of Lipopeptides from Bacillus subtilis B1 Against Sapstain Fungus of Rubberwood Through MALDI-TOF-MS and RT-PCR. Curr Microbiol. 2016 Jul;73(1):46-53. doi: 10.1007/s00284-016-1025-9. Epub 2016 Mar 23. PubMed PMID: 27004481.

15: Wu L, Wu HJ, Qiao J, Gao X, Borriss R. Novel Routes for Improving Biocontrol Activity of Bacillus Based Bioinoculants. Front Microbiol. 2015 Dec 10;6:1395. doi: 10.3389/fmicb.2015.01395. eCollection 2015. Review. PubMed PMID: 26696998; PubMed Central PMCID: PMC4674565.

16: Tojo S, Tanaka Y, Ochi K. Activation of Antibiotic Production in Bacillus spp. by Cumulative Drug Resistance Mutations. Antimicrob Agents Chemother. 2015 Dec;59(12):7799-804. doi: 10.1128/AAC.01932-15. Epub 2015 Sep 14. PubMed PMID: 26369962; PubMed Central PMCID: PMC4649196.

17: Wu L, Wu H, Chen L, Yu X, Borriss R, Gao X. Difficidin and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens. Sci Rep. 2015 Aug 13;5:12975. doi: 10.1038/srep12975. PubMed PMID: 26268540; PubMed Central PMCID: PMC4534799.

18: Wang T, Wu MB, Chen ZJ, Lin JP, Yang LR. Separation, determination and antifungal activity test of the products from a new Bacillus amyloliquefaciens. Nat Prod Res. 2016;30(10):1215-8. doi: 10.1080/14786419.2015.1048246. Epub 2015 Jul 3. PubMed PMID: 26140441.

19: Gan HY, Gan HM, Savka MA, Triassi AJ, Wheatley MS, Naqvi KF, Foxhall TE, Anauo MJ, Baldwin ML, Burkhardt RN, O'Bryon IG, Dailey LK, Busairi NI, Keith RC, Khair MH, Rasul MZ, Rosdi NA, Mountzouros JR, Rhoads AC, Selochan MA, Tautanov TB, Polter SJ, Marks KD, Caraballo AA, Hudson AO. Whole-Genome Sequencing and Annotation of Bacillus safensis RIT372 and Pseudomonas oryzihabitans RIT370 from Capsicum annuum (Bird's Eye Chili) and Capsicum chinense (Yellow Lantern Chili), Respectively. Genome Announc. 2015 Apr 16;3(2). pii: e00288-15. doi: 10.1128/genomeA.00288-15. PubMed PMID: 25883290; PubMed Central PMCID: PMC4400433.

20: Guo S, Li X, He P, Ho H, Wu Y, He Y. Whole-genome sequencing of Bacillus subtilis XF-1 reveals mechanisms for biological control and multiple beneficial properties in plants. J Ind Microbiol Biotechnol. 2015 Jun;42(6):925-37. doi: 10.1007/s10295-015-1612-y. Epub 2015 Apr 10. PubMed PMID: 25860123.

Explore Compound Types